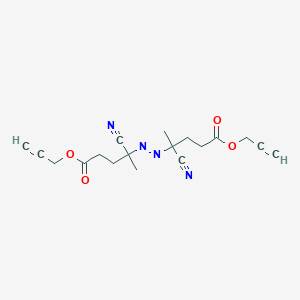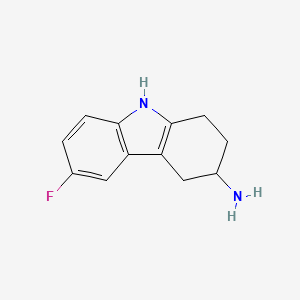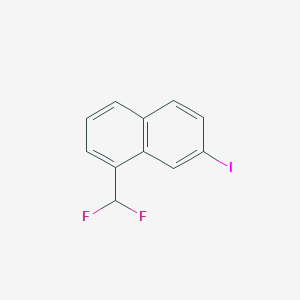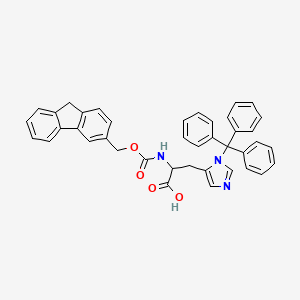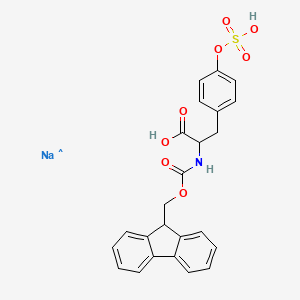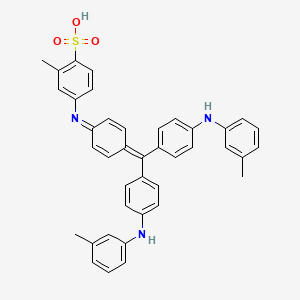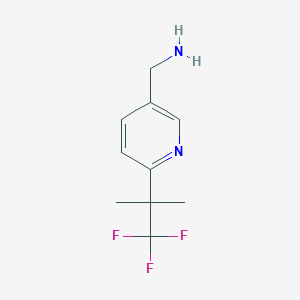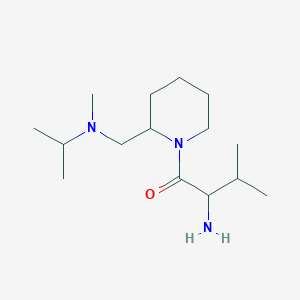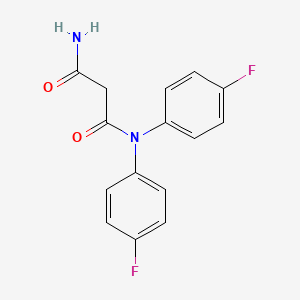
N1,N1-Bis(4-fluorophenyl)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Bis(4-fluorophenyl)malonamide is an organic compound with the molecular formula C15H12F2N2O2. It is characterized by the presence of two 4-fluorophenyl groups attached to a malonamide core. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N1,N1-Bis(4-fluorophenyl)malonamide can be synthesized through the reaction of 4-fluoroaniline with malonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N1,N1-Bis(4-fluorophenyl)malonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide groups can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a substituted amide.
Hydrolysis: The major products are 4-fluoroaniline and malonic acid derivatives.
科学的研究の応用
N1,N1-Bis(4-fluorophenyl)malonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N1-Bis(4-fluorophenyl)malonamide depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
類似化合物との比較
Similar Compounds
N1,N3-Bis(4-fluorophenyl)malonamide: Similar structure but with different substitution patterns on the malonamide core.
N1,N1-Bis(4-chlorophenyl)malonamide: Similar structure with chlorine atoms instead of fluorine atoms on the phenyl rings.
Uniqueness
N1,N1-Bis(4-fluorophenyl)malonamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
特性
分子式 |
C15H12F2N2O2 |
|---|---|
分子量 |
290.26 g/mol |
IUPAC名 |
N',N'-bis(4-fluorophenyl)propanediamide |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)19(15(21)9-14(18)20)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,20) |
InChIキー |
BHZNYNMZXBKZOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)CC(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


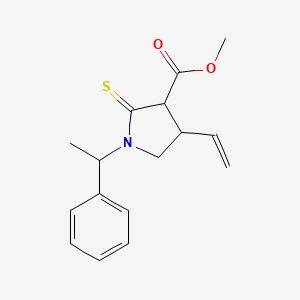


![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
